2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
CAS No.: 955976-94-0
VCID: VC8161490
Molecular Formula: C16H12F3N3O2S
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid - 955976-94-0](/images/structure/VC8161490.png)
Description |
The compound 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a complex organic molecule that combines elements of pyrazole, thiazole, and phenyl rings, along with a trifluoromethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic challenges. Synthesis PathwaysWhile specific synthesis details for 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid are not available, related compounds often involve the following steps:
Potential ApplicationsCompounds with similar structures have been explored for their biological activities, including potential roles in pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group often enhances lipophilicity and stability, which can be beneficial in drug design. |
---|---|
CAS No. | 955976-94-0 |
Product Name | 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid |
Molecular Formula | C16H12F3N3O2S |
Molecular Weight | 367.3 g/mol |
IUPAC Name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Standard InChI | InChI=1S/C16H12F3N3O2S/c1-9-7-12(16(17,18)19)22(21-9)15-20-14(10-5-3-2-4-6-10)11(25-15)8-13(23)24/h2-7H,8H2,1H3,(H,23,24) |
Standard InChIKey | WSOPRNHDAVUOMT-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
PubChem Compound | 1472821 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume